2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-methylcyclohexylidene)propanohydrazide
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Overview
Description
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)propanohydrazide is a complex organic compound with a unique structure that combines biphenyl and cyclohexylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)propanohydrazide typically involves the reaction of 4-biphenylol with 4-methylcyclohexanone in the presence of a suitable hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)propanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)propanohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)propanohydrazide involves its interaction with specific molecular targets. The biphenyl moiety may interact with hydrophobic pockets in proteins, while the hydrazide group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methoxybenzylidene)propanohydrazide
- 2-((1,1’-Biphenyl)-4-yloxy)methyl]oxirane
Uniqueness
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)propanohydrazide is unique due to its specific combination of biphenyl and cyclohexylidene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
303086-14-8 |
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Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[(4-methylcyclohexylidene)amino]-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C22H26N2O2/c1-16-8-12-20(13-9-16)23-24-22(25)17(2)26-21-14-10-19(11-15-21)18-6-4-3-5-7-18/h3-7,10-11,14-17H,8-9,12-13H2,1-2H3,(H,24,25) |
InChI Key |
ZNGPOMMRASFZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NNC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
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